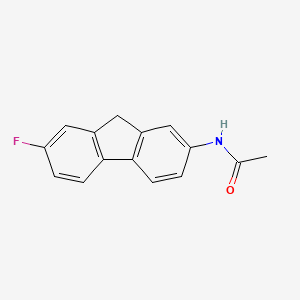

7-Fluoro-2-acetylaminofluorene

Übersicht

Beschreibung

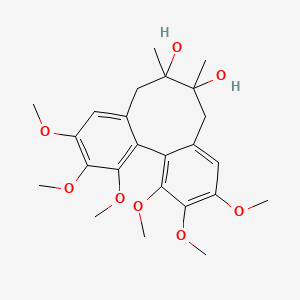

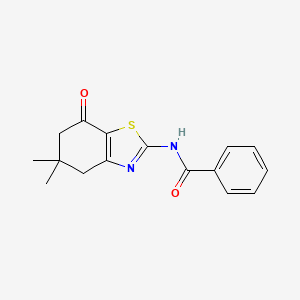

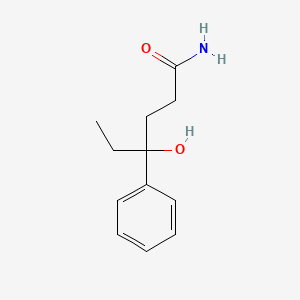

7-Fluoro-2-acetylaminofluorene is a derivative of fluorene . It contains a total of 32 bonds, including 20 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 secondary amide . The molecule consists of 12 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Fluorine atom .

Synthesis Analysis

N-Hydroxy-7-fluoro-2-acetylaminofluorene (N-hydroxy-7-fluoro-AAF) and N-hydroxy-2-acetylaminophenanthrene (N-hydroxy-AAP) were identified as urinary metabolites of 7-fluoro-2-acetylaminofluorene and 2-acetylaminophenanthrene, respectively, in the rat . The conversion of N-hydroxy-2-acetylaminofluorene to C7-hydroxy-2-acetylaminofluorene by guinea pig liver microsomes is inhibited by 8-hydroxyquinoline or miconazole .Molecular Structure Analysis

The molecular structure of 7-Fluoro-2-acetylaminofluorene includes 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings . It also contains 1 secondary amide .Chemical Reactions Analysis

The N-hydroxylation of 7-fluoro-2-acetylaminofluorene occurs at a much faster rate than 2-acetylaminofluorene . The resistance of the guinea pig liver to the carcinogenic effect of the arylamides and arylamines may actually be due to the ability to further convert the N-hydroxylated metabolites to the inactive C7-hydroxylated product .Physical And Chemical Properties Analysis

7-Fluoro-2-acetylaminofluorene is a derivative of fluorene . It contains a total of 32 bonds, including 20 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 secondary amide . The molecule consists of 12 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Fluorine atom .Wissenschaftliche Forschungsanwendungen

Carcinogenic Metabolites

7-Fluoro-2-acetylaminofluorene (7-fluoro-AAF) has been identified in scientific research primarily for its metabolites and their carcinogenic properties. N-hydroxy-7-fluoro-2-acetylaminofluorene (N-hydroxy-7-fluoro-AAF), a urinary metabolite of 7-fluoro-AAF, has been found to be a significantly potent carcinogen for rats, more so than 7-fluoro-AAF itself. This metabolite led to the development of various types of carcinomas, including squamous cell carcinomas of the forestomach and adenocarcinomas of the small intestine (Miller et al., 1966).

Enzymatic Reduction Studies

The enzymatic reduction of N-hydroxy derivatives of 7-fluoro-2-acetylaminofluorene has been studied in tissue preparations. An assay developed for the enzyme system that reduces these hydroxamic acids to their respective amides revealed that liver tissue is the most active in this reduction process. This research offers insight into the metabolic pathways and potential detoxification mechanisms of these carcinogenic compounds (Lotlikar et al., 1965).

DNA Interaction and Carcinogenicity

Studies on 7-fluoro-AAF have also focused on its interaction with DNA, particularly in its carcinogenic form. The binding of 7-fluoro derivatives of N-acetoxy-N-2-acetylaminofluorene to DNA has been investigated, suggesting different orientations of the fluorene residue when bound to DNA. These findings have implications for understanding the carcinogenic mechanisms at the molecular level (Fuchs et al., 1976).

Metabolism in Tissue

The metabolism of N-hydroxy derivatives of 7-fluoro-2-acetylaminofluorene in guinea pig liver microsomes has been extensively studied. This research is crucial for understanding species-specific responses to carcinogens and the role of metabolic enzymes in detoxification or activation of carcinogenic compounds (Razzouk et al., 1982).

Photoluminescence and Electrical Properties

In another aspect, well-defined poly(2,7-fluorene) derivatives, which include structures related to 7-fluoro-2-acetylaminofluorene, have been synthesized for potential use in blue-light-emitting devices due to their promising photophysical and electrical properties (Ranger et al., 1997).

Nucleic Acid Interaction

The interaction of N-acetoxy-2-acetylaminofluorene, a compound related to 7-fluoro-2-acetylaminofluorene, with nucleic acids has also been a subject of study. This interaction, leading to the formation of DNA adducts, is a critical step in understanding the mutagenic and carcinogenic processes induced by these compounds (Miller et al., 1966).

Wirkmechanismus

When administered as 0.010–0.012% of the diet for 10–15 weeks, N-hydroxy-7-fluoro-AAF proved to be a much more potent carcinogen for the rat than 7-fluoro-AAF . The N-hydroxy derivative produced high incidences of squamous cell carcinomas of the forestomach, adenocarcinomas of the small intestine, carcinomas of the liver, and carcinomas of the mammary gland .

Safety and Hazards

2-Acetylaminofluorene (AAF, 2-AAF) is a carcinogenic and mutagenic derivative of fluorene . It induces tumors in a number of species in the liver, bladder, and kidney . Exposure routes include inhalation, skin absorption, ingestion, skin and/or eye contact . Symptoms include reduced function of liver, kidneys, bladder, pancreas .

Eigenschaften

IUPAC Name |

N-(7-fluoro-9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGZFYAGROGZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187863 | |

| Record name | 7-Fluoro-N-2-acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2-acetylaminofluorene | |

CAS RN |

343-89-5 | |

| Record name | 7-Fluoro-N-2-acetylaminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Fluoro-2-acetylaminofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Fluoro-N-2-acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole](/img/structure/B1219880.png)

![6-Ethoxy-2-[(4-fluorophenyl)methylthio]-1,3-benzothiazole](/img/structure/B1219881.png)

![12H-Benzo[a]-1,3-benzodioxolo[4,5-g]quinolizin-9-ol, 6,6a,11,14-tetrahydro-8-methoxy-](/img/structure/B1219882.png)

![(4S)-4-[(3S,5R,8R,9S,10S,13R,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3-methylideneoxolan-2-one](/img/structure/B1219888.png)

![5H-Pyrido[4,3-b]indole](/img/structure/B1219891.png)

![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17R)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1219893.png)